((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
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Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H22N6O and its molecular weight is 314.393. The purity is usually 95%.
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Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that belongs to the family of tropane alkaloids. This class of compounds is known for its diverse biological activities, which include effects on neurotransmitter systems and potential therapeutic applications in various medical fields. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Structural Features
- Azabicyclo[3.2.1]octane Core : This bicyclic structure is characteristic of many biologically active compounds and is crucial for its interaction with biological targets.
- Triazole and Pyrazole Moieties : The presence of these heterocycles suggests potential interactions with various receptors and enzymes.
The biological activity of the compound primarily involves its interaction with neurotransmitter systems, particularly those related to dopamine , serotonin , and acetylcholine . The triazole and pyrazole groups may facilitate binding to specific receptors or enzymes, modulating their activity.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing or diminishing their effects in the nervous system.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Neurological Disorders : Its ability to interact with neurotransmitter systems makes it a candidate for treating conditions such as depression and anxiety.
- Antimicrobial Activity : Some studies suggest that similar compounds have exhibited antimicrobial properties, indicating potential use in treating infections.
- Cancer Research : Preliminary studies have shown that derivatives of tropane alkaloids can inhibit tumor growth in certain cancer types.
Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of related tropane derivatives. The findings indicated significant modulation of serotonin receptors, suggesting potential antidepressant properties (source: ).
Study 2: Antimicrobial Activity
Research highlighted in PLOS ONE demonstrated that compounds with similar structural motifs exhibited broad-spectrum antimicrobial activity against various pathogens (source: ). This opens avenues for further investigation into the compound's efficacy against bacterial infections.
Study 3: Cancer Cell Line Studies
In vitro studies conducted on cancer cell lines revealed that certain tropane derivatives could induce apoptosis in malignant cells, suggesting a mechanism that warrants further exploration for cancer therapy (source: ).
Table 1: Summary of Biological Activities
Biological Activity | Effect/Outcome | References |
---|---|---|
Neurotransmitter Modulation | Potential antidepressant effects | |
Antimicrobial Activity | Broad-spectrum efficacy | |
Cancer Cell Apoptosis | Induction of cell death |
Table 2: Structural Characteristics
Feature | Description |
---|---|
Core Structure | Azabicyclo[3.2.1]octane |
Functional Groups | Triazole, Pyrazole |
Molecular Formula | C13H22N4O |
Properties
IUPAC Name |
[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-10-15(11(2)20(3)19-10)16(23)22-12-4-5-13(22)7-14(6-12)21-9-17-8-18-21/h8-9,12-14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDYJBCIKJATRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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